molecular formula C22H27FN3NaO6S B1431260 Rosuvastatin (D6 Sodium) CAS No. 2070009-41-3

Rosuvastatin (D6 Sodium)

Cat. No. B1431260
M. Wt: 509.6 g/mol
InChI Key: RGEBGDYYHAFODH-HPECXWNWSA-M
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Description

Rosuvastatin belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, reducing the amount of cholesterol in the blood . Rosuvastatin is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) . It is also used to treat adults who cannot control their cholesterol levels by diet and exercise alone .


Molecular Structure Analysis

Rosuvastatin (D6 Sodium) has a molecular formula of C22H21D6FN3O6S . The elemental analysis shows %C: 50.08, %H: 5.56, %N: 7.88 . The sodium content is 5.20% .


Chemical Reactions Analysis

Rosuvastatin is an inhibitor of HMG-CoA reductase (IC50 = 5 nM) . It inhibits cholesterol synthesis in isolated rat hepatocytes with an IC50 value of 0.16 nM .


Physical And Chemical Properties Analysis

Rosuvastatin (D6 Sodium) is a solid with a molecular weight of 509.6 . It is soluble in methanol .

Scientific Research Applications

Summary of the Application

Rosuvastatin (D6 Sodium) is used in the synthesis of Rosuvastatin and its intermediates. The process involves a novel strategy for the preparation of intermediates of the statin via Julia-modified olefination .

Methods of Application or Experimental Procedures

The process uses simple bases like Sodium Hydroxide, potassium carbonate, and sodium Methoxide. It avoids the use of hazardous reagents like phosphorous trihalides or phosphorous oxyhalides and pyrophoric reagents like LDL, Triethyl borane, Sodium hydrate, and n-Butyl Lithium .

Results or Outcomes

The new method is environmentally benign, commercial scalable, cost-effective, and impurity-free for the synthesis of Rosuvastatin calcium . The yields are above 70% .

2. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin

Summary of the Application

A physiologically based pharmacokinetic (PBPK) model of Rosuvastatin (D6 Sodium) was built to investigate and predict its transporter-mediated drug-drug interactions (DDIs) .

Methods of Application or Experimental Procedures

The Rosuvastatin model was developed using the open-source PBPK software PK-Sim®, following a middle-out approach. The model incorporates the most important transporters involved in Rosuvastatin pharmacokinetics and drug-drug interactions .

Results or Outcomes

The model adequately describes the analyzed clinical data, including blood, liver, feces, and urine measurements. It also provides good predictions of DDIs, with all simulated DDI ratios within 1.6-fold of the observed values .

3. Gamma Radiation-Induced Degradation of Rosuvastatin

Summary of the Application

Rosuvastatin, a member of the statin family of drugs, is used to regulate high cholesterol levels in the human body. Moreover, rosuvastatin and other statins demonstrate a protective role against free radical-induced oxidative stress. This research aimed to investigate the end-products of free radical-induced degradation of rosuvastatin .

Methods of Application or Experimental Procedures

An aqueous solution of rosuvastatin was irradiated using different doses of gamma radiation (50–1000 Gy) under oxidative conditions. Rosuvastatin and related degradation products were separated on a nanoC18 column under gradient elution, and identification was carried out on a hyphenated nanoUPLC and nanoESI-QTOF mass spectrometer system .

Results or Outcomes

Nine major degradation products were identified. This is the first study of gamma radiation-induced degradation of rosuvastatin, where chemical structures, MS/MS fragmentation pathways, and formation mechanisms of the resulting degradation products are detailed .

4. Improvement of Rosuvastatin Solubility

Summary of the Application

The application of ion pairing with tetrabutyl ammonium hydroxide was suggested for the improvement of rosuvastatin solubility and subsequently extraction efficacy .

Methods of Application or Experimental Procedures

Using ion pairing liquid-liquid extraction (LLE), the extraction efficacy of rosuvastatin in ethyl acetate was improved .

Results or Outcomes

The extraction efficacy of rosuvastatin in ethyl acetate was improved from around 10% to more than 50% .

5. Gamma Radiation-Induced Degradation of Rosuvastatin

Summary of the Application

Rosuvastatin, a member of the statin family of drugs, is used to regulate high cholesterol levels in the human body. Moreover, rosuvastatin and other statins demonstrate a protective role against free radical-induced oxidative stress. This research aimed to investigate the end-products of free radical-induced degradation of rosuvastatin .

Methods of Application or Experimental Procedures

An aqueous solution of rosuvastatin was irradiated using different doses of gamma radiation (50–1000 Gy) under oxidative conditions. Rosuvastatin and related degradation products were separated on a nanoC18 column under gradient elution, and identification was carried out on a hyphenated nanoUPLC and nanoESI-QTOF mass spectrometer system .

Results or Outcomes

Nine major degradation products were identified. This is the first study of gamma radiation-induced degradation of rosuvastatin, where chemical structures, MS/MS fragmentation pathways, and formation mechanisms of the resulting degradation products are detailed .

6. Improvement of Rosuvastatin Solubility

Summary of the Application

The application of ion pairing with tetrabutyl ammonium hydroxide was suggested for the improvement of rosuvastatin solubility and subsequently extraction efficacy .

Methods of Application or Experimental Procedures

Using ion pairing liquid-liquid extraction (LLE), the extraction efficacy of rosuvastatin in ethyl acetate was improved .

Results or Outcomes

The extraction efficacy of rosuvastatin in ethyl acetate was improved from around 10% to more than 50% .

Safety And Hazards

Rosuvastatin treatment is associated with relatively low rates of severe myopathy, rhabdomyolysis, and renal failure . Asymptomatic liver enzyme elevations occur with rosuvastatin at a similarly low incidence as with other statins . Proteinuria induced by rosuvastatin is likely to be associated with a statin-provoked inhibition of low-molecular-weight protein reabsorption by the renal tubules .

properties

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEBGDYYHAFODH-HPECXWNWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin (D6 Sodium)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Gandla, L Repudi, SPR Kovvasu… - World J Pharm …, 2017 - researchgate.net
An LC-MS/MS method was developed and validated for the determination of rosuvastatin in human plasma. Rosuvastatin d6 was used as an internal standard (IS). The plasma samples …
Number of citations: 3 www.researchgate.net
KY Huh, E Kim, H Lee, I Jeon, H Suh… - Clinical …, 2021 - Wiley Online Library
… To prepare the samples of rosuvastatin and N-desmethyl rosuvastatin, 10 μL rosuvastatin-d6 sodium salt (100 ng/mL), 10 μL N-desmethyl rosuvastatin-d6 disodium salt (20 ng/mL), 100 …
Number of citations: 1 accp1.onlinelibrary.wiley.com
A Narapusetti, SS Bethanabhatla… - Journal of advanced …, 2015 - Elsevier
… Reference standards of amlodipine besylate (purity 99.95%), amlodipine d4 maleate (IS1; purity 99.35%) and rosuvastatin d6 sodium salt (IS2; purity 99.87%) were purchased from …
Number of citations: 33 www.sciencedirect.com
CH Kim, H An, SH Kim, D Shin - Drug Design, Development and …, 2017 - Taylor & Francis
… After the addition of 20 μL of internal standard (rosuvastatin-d6 sodium salt) solution (200 ng/mL) into 200 μL of this mixture, the mixture was extracted with 1.2 mL of methyl tert-butyl …
Number of citations: 17 www.tandfonline.com
H Jang, XL Mai, G Lee, JH Ahn, J Rhee… - Mass Spectrometry …, 2018 - researchgate.net
An innovative, simple, and rapid assay method based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was developed and validated for the …
Number of citations: 8 www.researchgate.net
W Kiander, KS Vellonen, MM Malinen, M Gynther… - Pharmaceutical …, 2021 - Springer
… Toronto Research Chemicals (North York, ON, Canada) provided rosuvastatin hemicalcium and rosuvastatin-d6 sodium salt and DCF was from Santa Cruz Biotechnology (Dallas, TX, …
Number of citations: 7 link.springer.com
K Kanda, R Takahashi, T Yoshikado… - Drug metabolism and …, 2018 - Elsevier
… Rosuvastatin-d6 sodium salt and PTV-d5 sodium salt were purchased from Toronto Research Chemicals, Inc. (Ontario, Canada). Ko143 hydrate was purchased from Sigma-Aldrich (St. …
Number of citations: 13 www.sciencedirect.com
W Kiander, N Sjöstedt, R Manninen… - European Journal of …, 2022 - Elsevier
… 2′,7′-dichlorofluorescein (DCF) was from Santa Cruz Biotechnology (Dallas, TX, USA) and rosuvastatin hemicalcium and rosuvastatin-d6 sodium salt from Toronto Research …
Number of citations: 4 www.sciencedirect.com
KW Zhu, GM Wang, CY Li, JY Liu… - Clinical …, 2022 - Wiley Online Library
… Rosuvastatin-d6 sodium salt (enterprise grade, purity 98.85%, lot number 2-WEN-131-1, expiry … With respect to rosuvastatin-d6 sodium salt (IS), the corresponding settings were 482.2→…
Number of citations: 1 accp1.onlinelibrary.wiley.com
H Vlčková, P Svoboda, O Novák, P Solich… - Bioanalysis, 2016 - Future Science
… labeled internal standard (atorvastatin-d5 sodium salt, atorvastatin lactone-d5, p-hydroxy atorvastatin-d5 disodium salt, o-hydroxy atorvastatin-d5 disodium salt, rosuvastatin-d6 sodium …
Number of citations: 14 www.future-science.com

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